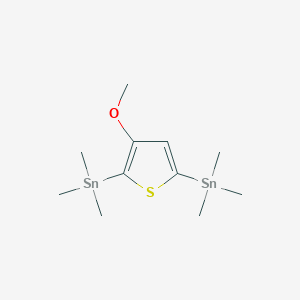
3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine is an organic compound characterized by the presence of a benzamidine group attached to a piperidine ring, which is further substituted with a hydroxyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Attachment of the Benzamidine Group: The benzamidine moiety is introduced through a reaction between benzylamine and an appropriate amidine precursor, often under acidic or basic conditions to facilitate the formation of the amidine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: These processes ensure consistent quality and yield.
Catalytic Hydrogenation: Utilized for the reduction steps, often employing palladium or platinum catalysts.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The benzamidine group can be reduced to form amines using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, or hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates, or other electrophiles for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs for conditions such as cancer, cardiovascular diseases, and neurological disorders.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of 3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidine group is known to mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can inhibit enzyme activity, alter receptor signaling, or affect other cellular processes, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-piperidine: Lacks the benzamidine group but shares the piperidine core.
Benzamidine: Contains the benzamidine moiety but lacks the piperidine ring.
N-Hydroxybenzamidine: Similar structure with an additional hydroxyl group on the benzamidine moiety.
Uniqueness
3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine is unique due to the combination of the benzamidine group and the hydroxyl-substituted piperidine ring. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its simpler analogs. Its structure provides a balance of hydrophilic and hydrophobic properties, enhancing its potential as a versatile compound in various applications.
属性
CAS 编号 |
887577-64-2 |
|---|---|
分子式 |
C13H19N3O |
分子量 |
233.31 g/mol |
IUPAC 名称 |
3-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3O/c14-13(15)11-3-1-2-10(8-11)9-16-6-4-12(17)5-7-16/h1-3,8,12,17H,4-7,9H2,(H3,14,15) |
InChI 键 |
LDBFILKMCKUIER-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1O)CC2=CC(=CC=C2)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]-](/img/structure/B12097158.png)

![(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097162.png)
![2-[(2-Acetamidoacetyl)amino]-4-methylpentanamide](/img/structure/B12097163.png)


![5,6-Bis(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B12097182.png)



![Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate](/img/structure/B12097217.png)

